molecular formula C11H20N2O B15349043 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63977-72-0

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B15349043
CAS No.: 63977-72-0
M. Wt: 196.29 g/mol
InChI Key: FNZNYVDWBOFGOR-UHFFFAOYSA-N
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Description

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound belonging to the class of bicyclic amines. This compound features a bicyclic structure with nitrogen atoms incorporated into the ring system, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of appropriate diaminodienes with alkylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:

  • Oxidation: Conversion of the propionyl group to carboxylic acids.

  • Reduction: Reduction of the nitrogen-containing ring system.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various alkylating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Propionic acid derivatives.

  • Reduction: Reduced amines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is structurally similar to other bicyclic amines, such as:

  • This compound: Similar core structure with different substituents.

  • This compound: Different alkyl groups on the nitrogen atoms.

  • This compound: Variation in the ring size and functional groups.

These compounds share the bicyclic structure but differ in their substituents and functional groups, leading to unique chemical properties and applications.

Properties

CAS No.

63977-72-0

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-ethyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-6-10(13)8-12(4-2)7-9/h9-10H,3-8H2,1-2H3

InChI Key

FNZNYVDWBOFGOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC

Origin of Product

United States

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